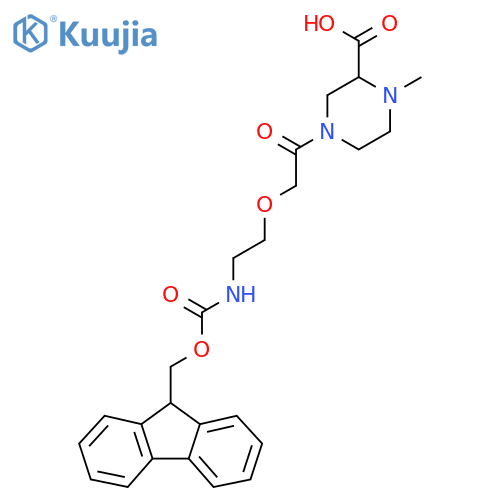Cas no 2171719-97-2 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-1-methylpiperazine-2-carboxylic acid)

2171719-97-2 structure
商品名:4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-1-methylpiperazine-2-carboxylic acid
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-1-methylpiperazine-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2171719-97-2
- 4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-1-methylpiperazine-2-carboxylic acid
- EN300-1499508
- 4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-1-methylpiperazine-2-carboxylic acid
-
- インチ: 1S/C25H29N3O6/c1-27-11-12-28(14-22(27)24(30)31)23(29)16-33-13-10-26-25(32)34-15-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21-22H,10-16H2,1H3,(H,26,32)(H,30,31)
- InChIKey: GULMXNCYHOPCDE-UHFFFAOYSA-N
- ほほえんだ: O(C(NCCOCC(N1CCN(C)C(C(=O)O)C1)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 467.20563565g/mol
- どういたいしつりょう: 467.20563565g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 711
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 108Ų
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-1-methylpiperazine-2-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1499508-500mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-1-methylpiperazine-2-carboxylic acid |
2171719-97-2 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1499508-2500mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-1-methylpiperazine-2-carboxylic acid |
2171719-97-2 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1499508-250mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-1-methylpiperazine-2-carboxylic acid |
2171719-97-2 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1499508-5000mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-1-methylpiperazine-2-carboxylic acid |
2171719-97-2 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1499508-10000mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-1-methylpiperazine-2-carboxylic acid |
2171719-97-2 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1499508-1000mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-1-methylpiperazine-2-carboxylic acid |
2171719-97-2 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1499508-50mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-1-methylpiperazine-2-carboxylic acid |
2171719-97-2 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1499508-100mg |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-1-methylpiperazine-2-carboxylic acid |
2171719-97-2 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1499508-1.0g |
4-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxy]acetyl}-1-methylpiperazine-2-carboxylic acid |
2171719-97-2 | 1g |
$0.0 | 2023-06-05 |
4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-1-methylpiperazine-2-carboxylic acid 関連文献
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
3. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
2171719-97-2 (4-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetyl}-1-methylpiperazine-2-carboxylic acid) 関連製品
- 2137682-10-9(5-(3-Methylidenepyrrolidin-1-yl)pyridine-2-carbaldehyde)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
